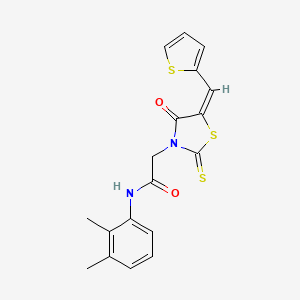

(E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Vue d'ensemble

Description

(E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thioxothiazolidinone core, which is known for its diverse biological activities, and a thiophene ring, which contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves multiple steps:

Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions to form the thioxothiazolidinone ring.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a Knoevenagel condensation reaction, where the thioxothiazolidinone intermediate reacts with a thiophene aldehyde in the presence of a base.

Final Coupling: The final step involves coupling the intermediate with 2,3-dimethylaniline under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

The compound serves as a versatile building block in organic synthesis. Its structural components enable the formation of more complex molecules through various chemical reactions:

Reactions

- Oxidation : Converts thioxo groups into sulfoxides or sulfones.

- Reduction : Can yield thiols or thioethers.

- Substitution : Facilitates nucleophilic substitution at the thiophene ring.

Biology

Research indicates that (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide may exhibit biological activity relevant for drug development. Preliminary studies suggest potential interactions with various biochemical targets:

- The compound's structure allows for interaction with enzymes and receptors, indicating possible therapeutic applications.

Medicine

The unique chemical structure of this compound positions it as a candidate for pharmaceutical development. Its potential therapeutic effects are under investigation:

Therapeutic Potential

- Studies are exploring its efficacy against specific diseases, particularly those involving oxidative stress or inflammation.

Industry

In industrial applications, this compound can be utilized in the development of new materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating specialized compounds in material science.

Table 1: Summary of Research Findings

Detailed Case Studies

- Organic Synthesis : A study highlighted the use of this compound in synthesizing novel thiazolidinone derivatives, showcasing its versatility as a synthetic intermediate.

- Biological Activity : Research conducted on the compound's interaction with specific enzymes revealed inhibition rates comparable to established drugs, indicating its potential as a lead compound in drug discovery.

- Therapeutic Applications : Investigations into its anti-inflammatory properties demonstrated significant reductions in inflammatory markers in vitro, warranting further exploration in vivo.

Mécanisme D'action

The mechanism of action of (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioxothiazolidinone core is known to inhibit certain enzymes, while the thiophene ring can interact with various biological pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.

Thiophene Derivatives: Compounds containing a thiophene ring, which are studied for their unique chemical and biological properties.

Uniqueness

(E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is unique due to the combination of its thioxothiazolidinone core and thiophene ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

The compound (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 444.6 g/mol. The structural features include a thiazolidinone ring and thiophene moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.6 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone ring and thiophene moiety are believed to play significant roles in binding to these targets, which can lead to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against several strains of bacteria and fungi. A study highlighted a related thiazolidinone's fungicidal activity against Alternaria solani and Phoma lingam, with effective concentrations (EC50) reported at 0.85 µg/mL and 2.29 µg/mL respectively .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. For example, studies have demonstrated that certain derivatives induce apoptosis in human leukemia cells, showcasing their potential as chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene and thiazolidinone rings can enhance cytotoxic effects against drug-resistant cancer cell lines .

Case Studies

- Antifungal Activity : A recent study focused on synthesizing various thiazolidinone derivatives, including those structurally related to our compound. It was found that some exhibited significant antifungal activity against phytopathogenic fungi, indicating a potential application in agricultural settings .

- Cytotoxicity Evaluation : In another investigation, thiazolidinone compounds were tested for their cytotoxic effects on different cancer cell lines. The results indicated that specific modifications could lead to enhanced selectivity and potency against malignant cells while minimizing toxicity to normal cells .

Research Findings

Recent findings suggest that the biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted growth in microbial and cancer cells.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, making them potential candidates for further development as anticancer drugs.

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c1-11-5-3-7-14(12(11)2)19-16(21)10-20-17(22)15(25-18(20)23)9-13-6-4-8-24-13/h3-9H,10H2,1-2H3,(H,19,21)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEZEVWEGLFOMK-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.